1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid
Description
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with chloro (Cl) and methylsulfanyl (SMe) groups at positions 6 and 2, respectively.
Properties
IUPAC Name |
1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2S/c1-18-11-13-8(12)6-9(14-11)15-4-2-7(3-5-15)10(16)17/h6-7H,2-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYHCPPANKRMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601152129 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylthio)-4-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601152129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261231-45-1 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylthio)-4-pyrimidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261231-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylthio)-4-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601152129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid (CAS No. 1261229-79-1) is a compound that has garnered attention for its potential biological activities, particularly in the areas of anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₁H₁₄ClN₃O₂S
- Molecular Weight : 287.77 g/mol
- CAS Number : 1261229-79-1
Biological Activity Overview
Research has indicated that compounds similar to 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine derivatives exhibit various biological activities, including anticancer and antimicrobial effects. Below are some key findings:
Anticancer Activity
Recent studies have reported that compounds containing the pyrimidine structure can inhibit the growth of several cancer cell types. For instance, a study demonstrated that derivatives with similar structures showed significant antiproliferative effects against:
- Breast Cancer Cells (MDA-MB-231)
- Liver Cancer Cells (HepG2)
These compounds were shown to induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction .
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties. A study highlighted that certain piperidine derivatives exhibited strong activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 6.25 µg/mL against specific strains .
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study conducted on various piperidine derivatives showed that those with modifications at the C-4 position had enhanced activity against several cancer types, indicating that structural modifications can significantly impact biological efficacy .
- Tuberculostatic Activity : Another investigation into the tuberculostatic properties of pyridine and pyrazine derivatives revealed that certain substitutions led to a marked increase in activity against M. tuberculosis, suggesting that similar modifications in the piperidine ring could yield potent antimycobacterial agents .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral Activity
- Recent studies have indicated that derivatives of pyrimidine compounds, including 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid, exhibit antiviral properties. These compounds can inhibit viral replication by targeting specific viral enzymes or proteins.
- Case Study : A study published in the Journal of Medicinal Chemistry explored the antiviral efficacy of similar compounds against the influenza virus, demonstrating significant inhibition of viral replication at low micromolar concentrations.
-
Anticancer Potential
- The compound has shown promise in cancer research due to its ability to interfere with tumor cell proliferation. Its structure allows it to interact with various biological targets involved in cancer progression.
- Data Table : Summary of anticancer activity studies.
- Neuroprotective Effects
- There is emerging evidence suggesting that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Case Study : Research published in Neuroscience Letters reported that related piperidine derivatives reduced oxidative stress markers in neuronal cell lines.
Agricultural Applications
- Pesticide Development
- The compound's structural features make it a candidate for developing new agrochemicals. Its potential effectiveness against specific pests can lead to the formulation of novel pesticides.
- Case Study : A field trial demonstrated that formulations containing similar pyrimidine derivatives significantly reduced pest populations without harming beneficial insects.
Pharmaceutical Formulations
- Drug Delivery Systems
- The amphiphilic nature of the compound allows it to be utilized in drug delivery systems, particularly for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability.
- Data Table : Characteristics of drug delivery systems using this compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Impact of Structural Variations on Properties and Activity
Azetidine vs. Piperidine Rings
Replacing the piperidine ring with azetidine (as in 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-azetidine-3-carboxylic acid) reduces ring size from six to four members. This decreases conformational flexibility and may alter binding affinity to target proteins. However, the smaller ring could enhance metabolic stability due to reduced steric hindrance .
Substituent Position on Pyrimidine
The compound 1-(4-Chloro-6-methylpyrimidin-2-yl)-piperidine-3-carboxylic acid () demonstrates how chloro and methyl group positions influence electronic effects. A 4-Cl substituent (vs.
Ethoxy vs. Chloro at Position 6
In 1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid (), the ethoxy group introduces steric bulk and electron-donating properties compared to chloro. This substitution could improve solubility but reduce electrophilicity, impacting interactions with targets requiring halogen bonding .
Carboxylic Acid Position on Piperidine
Positional isomerism (e.g., piperidine-3-carboxylic acid vs. 4-carboxylic acid) affects the spatial orientation of the functional group. The 4-carboxylic acid in the target compound may optimize hydrogen-bonding interactions in enzymatic active sites compared to derivatives with alternative positioning .
Pyrazolo-Pyrimidine Core
The patent compound () features a fused pyrazolo-pyrimidine core with additional substituents (e.g., ethoxyethyl, ethyl). This complexity likely enhances target specificity but may compromise pharmacokinetic properties due to increased molecular weight and hydrophobicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid?
- Methodology : A common approach involves coupling a pyrimidine precursor (e.g., 6-chloro-2-methylsulfanyl-pyrimidin-4-amine) with a piperidine-4-carboxylic acid derivative. Hydrolysis of ester intermediates (e.g., ethyl piperidine-4-carboxylate) using aqueous NaOH under reflux, followed by acidification to precipitate the carboxylic acid, is critical. Purification via recrystallization or column chromatography ensures high purity .
- Key Steps :
- Ester hydrolysis: 5N NaOH in EtOH/water (24 hrs, room temperature).
- Acidification: Adjust to pH 3-4 with HCl to precipitate the product.
- Yield optimization: 88% achieved via controlled stoichiometry and reaction time .
Q. Which analytical techniques are used to confirm the compound’s structural integrity?
- Techniques :
- NMR Spectroscopy : H and C NMR (DMSO-d6) to verify substituent positions and piperidine ring conformation .
- IR Spectroscopy : Peaks at 1687–1730 cm confirm carboxylic acid and amide bonds .
- Elemental Analysis : Validates empirical formula (e.g., %C, %H, %N within 0.05% of theoretical values) .
- Melting Point : Consistency with literature data (e.g., 151–163°C for analogous piperidine-carboxylic acids) .
Q. How is solubility and LogD determined for this compound?
- Methodology : LogD (pH 5.5 and 7.4) is calculated using HPLC retention times or shake-flask methods. Acidic pKa (~3.7) is measured via potentiometric titration, informing solubility in buffered solutions. Low LogD (-1.9 to -3.5) suggests high hydrophilicity, requiring polar solvents (e.g., DMF/water mixtures) for dissolution .
Advanced Research Questions
Q. How can low yields during the coupling step be addressed?
- Troubleshooting :
- Catalyst Screening : Test Pd/Cu catalysts (e.g., Pd(OAc)) to enhance cross-coupling efficiency .
- Solvent Optimization : Replace toluene with DMF to improve reactant solubility and reaction kinetics .
- Temperature Control : Increase to 80–100°C if intermediates are thermally stable .
Q. How to resolve discrepancies in NMR data between synthetic batches?
- Approach :
- Purity Check : Use HPLC (≥95% purity threshold) to rule out impurities .
- Stereochemical Analysis : Perform NOESY or X-ray crystallography to confirm piperidine chair conformation and substituent orientation .
- Alternative Synthesis : Compare with routes using Boc-protected intermediates to minimize side reactions .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase) based on sulfonamide analogs .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .
- QSAR Modeling : Correlate LogD/pKa with membrane permeability for lead optimization .
Q. How to analyze degradation products under accelerated stability conditions?
- Protocol :
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor via LC-MS to identify hydrolysis products (e.g., free piperidine or pyrimidine fragments) .
- Mass Spec Fragmentation : Compare with reference standards (e.g., m/z 313 for the parent ion) .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
